

4-Hydroxy Coumarin-d4: Technical Monograph & Bioanalytical Guide

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Compound of Interest

Compound Name:	4-Hydroxy Coumarin-d4
CAS No.:	106754-18-1
Cat. No.:	B12056566

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Executive Summary

4-Hydroxy Coumarin-d4 (4-HC-d4) is a stable, isotopically labeled analog of 4-hydroxycoumarin, a core pharmacophore in the anticoagulant class of drugs (e.g., Warfarin, Acenocoumarol). It serves primarily as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS) for the precise measurement of coumarin-based anticoagulants in biological matrices.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and validated protocols for its application in bioanalysis, ensuring high-reliability data for pharmacokinetic (PK) and toxicological studies.

Chemical Identity & Structural Analysis[1][2][3][4]

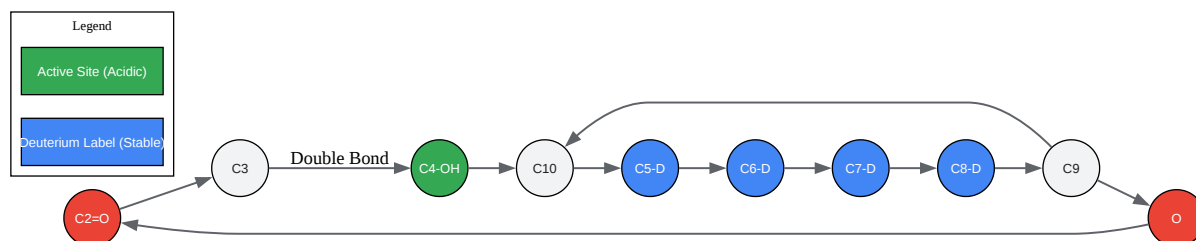
4-Hydroxy Coumarin-d4 typically carries four deuterium atoms on the benzenoid ring (positions 5, 6, 7, and 8), ensuring that the isotopic label is chemically stable and non-exchangeable under physiological conditions. The hydroxyl proton at position 4 is exchangeable and is therefore not deuterated in standard solutions.

Key Identifiers

Property	Specification
Chemical Name	4-Hydroxycoumarin-5,6,7,8-d4
CAS Number	106754-18-1 (Generic d4 form)
Molecular Formula	C ₉ H ₂ D ₄ O ₃
Molecular Weight	166.17 g/mol (vs. 162.14 for unlabeled)
Isotopic Purity	Typically ≥ 98 atom % D
IUPAC Name	4-hydroxy-5,6,7,8-tetradeuteriochromen-2-one

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the stable deuterium labels on the aromatic ring and the acidic enol group responsible for its solubility profile.



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Figure 1: Structural topology of **4-Hydroxy Coumarin-d4**. Blue nodes indicate stable deuterium positions; Green node indicates the ionizable hydroxyl group.

Physical & Chemical Properties[2][3][5][6][7]

Understanding the physicochemical behavior of 4-HC-d4 is critical for method development. The compound exhibits keto-enol tautomerism, but the enol form predominates, rendering the molecule acidic.

Property	Value / Description	Practical Implication
Appearance	Off-white to beige powder	Visual check for degradation (darkening indicates oxidation).
Melting Point	211–213 °C	High thermal stability; suitable for heated electrospray sources.
Solubility (Organic)	DMSO, DMF, Methanol (~30 mg/mL)	Prepare stock solutions in DMSO or MeOH.
Solubility (Aqueous)	Sparingly soluble; pH-dependent	Insoluble in acidic media; soluble in alkaline buffers (pH > 7).
pKa (Acidic)	~4.1 (4-OH group)	Critical: Must acidify samples (pH < 3) to extract into organic solvents.
LogP	~1.6 – 2.3	Moderately lipophilic; suitable for Reversed-Phase LC (C18).
Stability	Hygroscopic; Light sensitive	Store at -20°C, desiccated, and protected from light.

Synthesis & Manufacturing Route

The synthesis of **4-Hydroxy Coumarin-d4** generally follows the Pechmann condensation or a modified cyclization using fully deuterated precursors to ensure isotopic integrity.

- **Precursor Selection:** The synthesis typically begins with Phenol-d5 (C₆D₅OH) to introduce the deuterium labels on the aromatic ring.

- Condensation: Phenol-d5 is condensed with a malonic acid derivative (e.g., Meldrum's acid or diethyl malonate) under acidic conditions or high heat.
- Cyclization: The intermediate undergoes intramolecular cyclization to form the coumarin ring system.
- Purification: Recrystallization removes unreacted phenol and side products.

Note on Isotopic Exchange: The deuterium at the 4-OH position (if formed) and the 3-position (enolizable proton) are exchangeable with solvent protons. Therefore, the final product is supplied as the 5,6,7,8-d4 isotopologue, as these positions are non-exchangeable and stable.

Applications in Bioanalysis (LC-MS/MS)

The primary application of 4-HC-d4 is as an Internal Standard for quantifying Warfarin and 4-hydroxycoumarin derivatives in plasma. Its identical extraction recovery and ionization efficiency to the analyte—distinguished only by mass—make it the gold standard for correcting matrix effects.

Validated Experimental Protocol: Plasma Extraction

Objective: Extract 4-hydroxycoumarin derivatives from human plasma using 4-HC-d4 as the IS.

Reagents:

- Stock Solution: 1 mg/mL 4-HC-d4 in DMSO.
- Working IS Solution: 100 ng/mL in 50:50 Methanol:Water.
- Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).
- Acidifier: 1M HCl or Formic Acid.

Step-by-Step Methodology:

- Sample Prep: Aliquot 100 μ L of plasma into a microcentrifuge tube.
- IS Addition: Add 20 μ L of Working IS Solution (4-HC-d4). Vortex for 10 seconds.

- Acidification: Add 20 μL of 1M HCl. Vortex.
 - Rationale: Lowers pH below the pKa (~ 4.1), ensuring the molecule is protonated (neutral) and partitions into the organic phase.
- Liquid-Liquid Extraction (LLE): Add 500 μL of Ethyl Acetate. Vortex vigorously for 2 minutes.
- Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
- Transfer: Transfer the upper organic layer to a clean glass vial.
- Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 μL of Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).

LC-MS/MS Workflow & Parameters

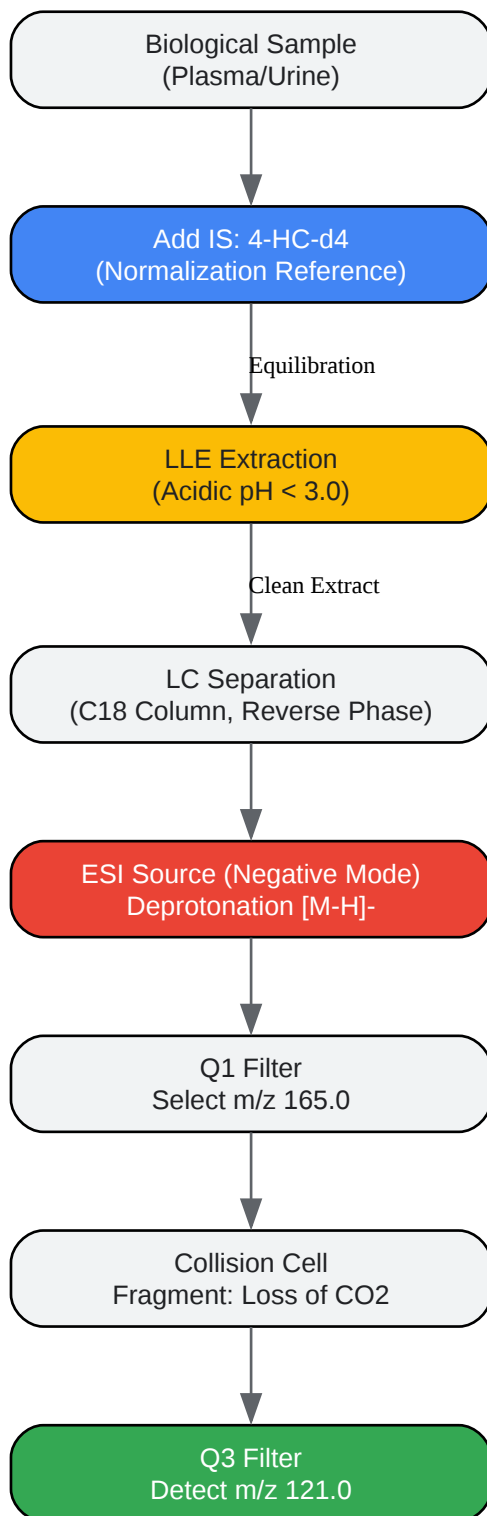
Ionization Mode: Negative Electrospray Ionization (ESI⁻). Why? The 4-hydroxyl proton is easily abstracted, producing a stable phenoxide-like anion $[\text{M-H}]^-$, yielding 10-100x higher sensitivity than positive mode.

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanism
4-Hydroxycoumarin (d0)	161.0 $[\text{M-H}]^-$	117.0	20	Loss of CO ₂ (44 Da)
4-Hydroxycoumarin-d4	165.0 $[\text{M-H}]^-$	121.0	20	Loss of CO ₂ (44 Da)

Note: The mass shift of +4 Da is maintained in the fragment ion (117 vs 121), confirming the deuterium labels are on the retained aromatic ring, not the lost carboxyl group.

Analytical Logic Flow



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Figure 2: LC-MS/MS Analytical Workflow. The process relies on acidic extraction followed by negative mode ESI and specific mass filtering.

Safety & Handling

While 4-Hydroxycoumarin-d4 is used in small quantities, it shares the toxicological profile of its parent compound.

- GHS Classification: Acute Tox. 4 (Oral).[1]
- Hazards: Harmful if swallowed. Causes skin and serious eye irritation.
- Biological Activity: Vitamin K antagonist.[2] Although the d4-variant is used in microgram quantities for analysis, accidental ingestion of bulk powder could theoretically impact blood coagulation.
- Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: -20°C.

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Sources

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